3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane
Description
3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane is a fluorinated organophosphorus compound characterized by a central phosphoryl group bonded to two 3,3,3-trifluoropropyl chains and a 1,1,1-trifluoropropane moiety. Key features of such fluorinated compounds include thermal stability, chemical inertness, and applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
3-[bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F9OP/c10-7(11,12)1-4-20(19,5-2-8(13,14)15)6-3-9(16,17)18/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVMURMCRDXIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(CCC(F)(F)F)CCC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F9OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83280-93-7 | |
| Record name | 3-[bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane is a synthetic compound notable for its unique chemical structure and potential biological activities. With the molecular formula C9H12F9OP and a molecular weight of approximately 338.048 g/mol, this compound has garnered interest in various scientific fields, particularly in medicinal chemistry and material science.
| Property | Value |
|---|---|
| Molecular Formula | C9H12F9OP |
| Molecular Weight | 338.048 g/mol |
| InChI Key | VFVMURMCRDXIGP-UHFFFAOYSA-N |
| CAS Number | 83280-93-7 |
Biological Activity
The biological activity of 3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane remains an area of ongoing research. The presence of phosphorous in its structure suggests potential applications in biochemistry as a phosphorylating agent. Such compounds are often studied for their interactions with biological macromolecules and their roles in cellular processes.
Case Studies and Research Findings
Research into similar compounds has provided insights into their biological activities:
- Antimicrobial Activity : Phosphoryl compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, studies on phosphonates have indicated effectiveness against bacteria and fungi due to their ability to disrupt cellular membranes.
- Enzyme Inhibition : Certain phosphoryl compounds act as inhibitors of serine hydrolases, which play crucial roles in metabolic pathways. This inhibition can lead to altered metabolic states in cells.
- Neuroprotective Effects : Some studies suggest that phosphorylated compounds may exhibit neuroprotective effects by modulating neurotransmitter levels or protecting neurons from oxidative stress.
Comparative Analysis with Related Compounds
To better understand the potential biological implications of 3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Dimethyl methylphosphonate | Neurotoxic effects | [Source A] |
| Tris(2-chloroethyl) phosphate | Anticancer properties | [Source B] |
| Bis(2-ethylhexyl) phosphate | Endocrine disruption | [Source C] |
Future Directions
The exploration of 3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane's biological activity warrants further investigation through:
- In vitro studies : Assessing cytotoxicity and mechanism of action on various cell lines.
- In vivo studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.
- Structure-activity relationship (SAR) studies : Understanding how modifications to the compound's structure influence its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The target compound’s phosphoryl group distinguishes it from silane and disilazane analogs. Below is a comparative analysis of structurally related compounds from the evidence:
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |
|---|---|---|---|---|
| 3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane (Hypothetical) | Not provided | ~400 (estimated) | Phosphoryl (P=O) | Bis(3,3,3-trifluoropropyl), trifluoropropane |
| (3,3,3-Trifluoropropyl)trimethoxysilane | C₆H₁₃F₃O₃Si | 218.25 | Silane (Si-OCH₃) | 3,3,3-Trifluoropropyl |
| 1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane | C₁₀H₂₁F₆NSi₂ | 325.45 | Disilazane (Si-N-Si) | Bis(3,3,3-trifluoropropyl) |
| 3-Bromo-1,1,1-trifluoropropane | C₃H₄BrF₃ | 176.96 | Halogenated alkane (C-Br) | 1,1,1-Trifluoropropane |
| 3,3-Diethoxy-1,1,1-trifluoropropane | C₇H₁₃F₃O₂ | 186.17 | Ether (C-O-C) | 1,1,1-Trifluoropropane |
Key Observations:
- Phosphoryl vs.
- Trifluoropropyl Substituents : Present in all listed compounds, these groups confer hydrophobicity and resistance to oxidation .
Physical and Chemical Properties
Table 2: Property Comparison
Key Observations:
- Thermal Stability : Silane and disilazane derivatives exhibit higher thermal stability due to Si-O/Si-N bonds, whereas halogenated analogs (e.g., bromo-trifluoropropane) are more reactive .
- Hydrolytic Sensitivity : Silanes like (3,3,3-Trifluoropropyl)trimethoxysilane readily hydrolyze, forming stable siloxane coatings—critical for surface modification in materials science .
Table 3: Application Comparison
| Compound Name | Primary Applications | Industry Relevance |
|---|---|---|
| (3,3,3-Trifluoropropyl)trimethoxysilane | Defoaming agents, fluoro-silicone resins | Materials science (coatings, adhesives) |
| 1,3-Bis(3,3,3-trifluoropropyl)-tetramethyldisilazane | Silicone polymer precursor | Specialty chemicals |
| Cangrelor (Pharmaceutical derivative) | Anti-platelet agent | Pharmaceuticals |
| 3-Bromo-1,1,1-trifluoropropane | Synthetic intermediate for fluorinated compounds | Organic synthesis |
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
